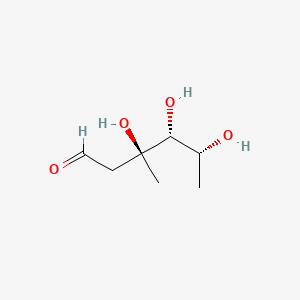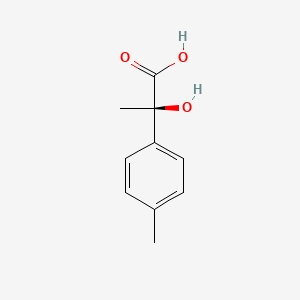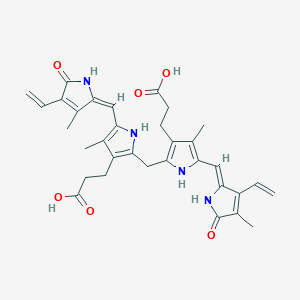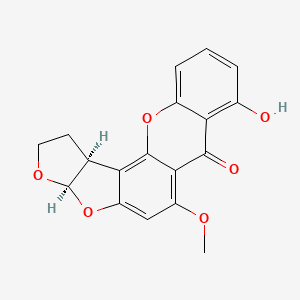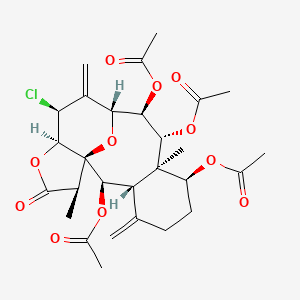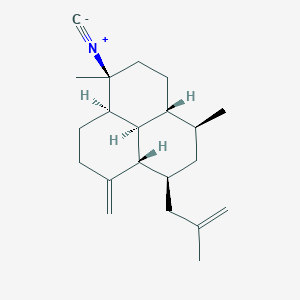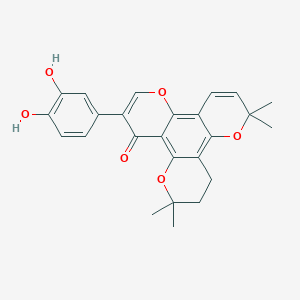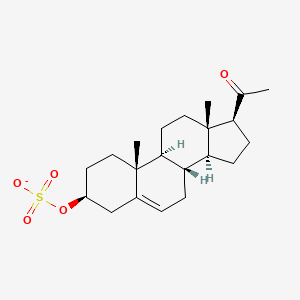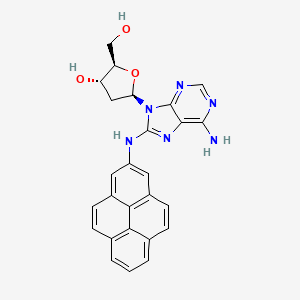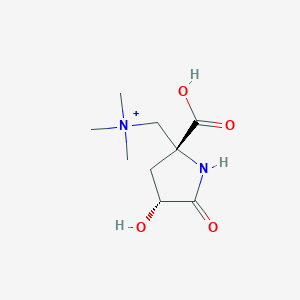
Dysibetaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysibetaine is a natural product found in Lamellodysidea herbacea with data available.
Scientific Research Applications
Isolation and Structure of Dysibetaine
Dysibetaine was first identified as a novel α,α-disubstituted α-amino acid derivative from the marine sponge Dysidea herbacea. Its structural elucidation was achieved through spectral methods and X-ray crystallography (Sakai et al., 1999). This discovery marked the beginning of scientific interest in dysibetaine and its potential applications.
Novel Betaines and Their Bioactivity
Further research led to the isolation of new betaines, including dysibetaine PP, dysibetaine CPa, and dysibetaine CPb, from the same marine sponge. These compounds were characterized as novel dipeptide and cyclopropane betaines. Notably, dysibetaine CPa and CPb showed weak affinity towards specific glutamate receptors, hinting at potential neuroactive properties (Sakai et al., 2004).
Total Synthesis of Dysibetaine
The complexity of dysibetaine's structure inspired several synthetic approaches. For instance, the total synthesis of (-)-dysibetaine was achieved through an 11-step process starting from L-malic acid, featuring a unique Ugi 4-center-3-component cyclization reaction (Isaacson & Kobayashi, 2009). This synthesis was significant for studying dysibetaine's biological function in detail.
properties
Molecular Formula |
C9H17N2O4+ |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[(2R,4R)-2-carboxy-4-hydroxy-5-oxopyrrolidin-2-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C9H16N2O4/c1-11(2,3)5-9(8(14)15)4-6(12)7(13)10-9/h6,12H,4-5H2,1-3H3,(H-,10,13,14,15)/p+1/t6-,9-/m1/s1 |
InChI Key |
YELMLJGVAMYPML-HZGVNTEJSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@]1(C[C@H](C(=O)N1)O)C(=O)O |
Canonical SMILES |
C[N+](C)(C)CC1(CC(C(=O)N1)O)C(=O)O |
synonyms |
dysibetaine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





